7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines a chromenone core with a tert-butylbenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the tert-Butylbenzyl Group: This step involves the reaction of the chromenone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to form alcohols.
Substitution: The tert-butylbenzyl ether group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the chromenone core.
4-tert-Butylbenzyl chloride: Precursor used in the synthesis of the target compound.
4-tert-Butylbenzylthiol: Contains a thiol group instead of the ether linkage.
Uniqueness
7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a chromenone core with a tert-butylbenzyl ether group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26O3 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H26O3/c1-15-21(26-14-16-8-10-17(11-9-16)24(2,3)4)13-12-19-18-6-5-7-20(18)23(25)27-22(15)19/h8-13H,5-7,14H2,1-4H3 |
InChI Key |
ZNMOXOHLBPTIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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